N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science . The adamantane moiety in the structure provides unique properties, including enhanced stability and lipophilicity, making it a valuable component in drug design and other applications .
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Final Product:
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure and properties.
Industry: The compound is used in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability . The thiadiazole ring interacts with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide can be compared with other similar compounds, such as:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
These compounds share the adamantane and thiadiazole moieties but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-3-14(4-2)15(22)19-17-21-20-16(23-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h11-14H,3-10H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHYDGBWKUDUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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